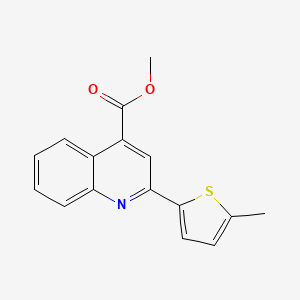
methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate, also known as MQC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of quinolinecarboxylates, which are known for their diverse biological activities. The purpose of
Mecanismo De Acción
The mechanism of action of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate is not fully understood. However, it is believed that methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate also induces oxidative stress in cancer cells, which leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has been found to exhibit other biochemical and physiological effects. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate in lab experiments is its high potency and selectivity towards cancer cells. This makes it a valuable tool for studying cancer cell biology and developing new anti-cancer drugs. However, one of the limitations of using methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate. One direction is to investigate the potential of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration. Another direction is to develop new synthetic methods to improve the yield and purity of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate. Additionally, more studies are needed to fully understand the mechanism of action of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate and its potential side effects.
Métodos De Síntesis
The synthesis of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate involves the reaction of 5-methyl-2-thiophenecarboxylic acid with ethyl 2-chloro-4-oxoquinoline-3-carboxylate in the presence of a base. This reaction yields methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate as a yellow crystalline solid with a melting point of 103-105°C. The purity of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
Methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most significant applications of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate is in the field of cancer research. Studies have shown that methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate inhibits the growth of various cancer cells, including breast, liver, and lung cancer cells. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-7-8-15(20-10)14-9-12(16(18)19-2)11-5-3-4-6-13(11)17-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRULWSFHYFOENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-4-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5111526.png)
![N-[4-(1-piperidinyl)phenyl]-4-propoxybenzamide](/img/structure/B5111528.png)
![3-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)-N-methyl-2-pyridinamine bis(trifluoroacetate)](/img/structure/B5111530.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5111556.png)
![N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5111559.png)
![N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5111579.png)


![N-(1-{1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5111596.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)

![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)